Cas no 108132-57-6 (Methanone,(3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)-)

Methanone,(3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)- structure
108132-57-6 structure
Nome del prodotto:Methanone,(3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)-
Numero CAS:108132-57-6
MF:C15H18N2O4
MW:290.31442
CID:213550
PubChem ID:737529

Methanone,(3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Methanone,(3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)-
    • (3,5-dimethylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone
    • (3,5-Dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
    • (3,5-Dimethyl-pyrazol-1-yl)-(3,4,5-trimethoxy-phenyl)-methanone
    • HMS2397L09
    • MLS000105210
    • Oprea1_867285
    • SCHEMBL18131009
    • BRN 5969684
    • CHEMBL1564861
    • F0890-0439
    • BIM-0015725.P001
    • Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-
    • SR-01000446738
    • AB00077001-01
    • DTXSID20148418
    • SMR000102091
    • Oprea1_435505
    • AKOS000647371
    • Cambridge id 5257601
    • CBMicro_015933
    • 3,5-Dimethyl-1-(3,4,5-trimethoxybenzoyl)pyrazole
    • 108132-57-6
    • 3,5-DIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-PYRAZOLE
    • SR-01000446738-1
    • EU-0039791
    • Inchi: InChI=1S/C15H18N2O4/c1-9-6-10(2)17(16-9)15(18)11-7-12(19-3)14(21-5)13(8-11)20-4/h6-8H,1-5H3
    • Chiave InChI: KUFQYQWVZDXHJN-UHFFFAOYSA-N
    • Sorrisi: COC1C=C(C(N2N=C(C)C=C2C)=O)C=C(OC)C=1OC

Proprietà calcolate

  • Massa esatta: 290.12674
  • Massa monoisotopica: 290.126657
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 4
  • Complessità: 352
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 62.6
  • XLogP3: 2.5

Proprietà sperimentali

  • Densità: 1.18
  • Punto di ebollizione: 469°Cat760mmHg
  • Punto di infiammabilità: 237.4°C
  • Indice di rifrazione: 1.546
  • PSA: 62.58
  • LogP: 2.21420
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.